molecular formula C7H7FN2O3 B13927775 2-Fluoro-3-methoxy-6-nitroaniline

2-Fluoro-3-methoxy-6-nitroaniline

Cat. No.: B13927775
M. Wt: 186.14 g/mol
InChI Key: FAILBYKDEMHWBW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-nitrobenzenamine is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of benzenamine, featuring a fluoro group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-methoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production of 2-Fluoro-3-methoxy-6-nitrobenzenamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-Fluoro-3-methoxy-6-aminobenzenamine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Fluoro-3-methoxy-6-aminobenzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrobenzenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitrobenzenamine: Lacks the methoxy group, making it less electron-rich.

    3-Methoxy-6-nitrobenzenamine: Lacks the fluoro group, altering its reactivity.

    2-Fluoro-6-nitrobenzenamine: Lacks the methoxy group, affecting its chemical behavior.

Uniqueness

2-Fluoro-3-methoxy-6-nitrobenzenamine is unique due to the combination of the fluoro, methoxy, and nitro groups, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-3-methoxy-6-nitroaniline

InChI

InChI=1S/C7H7FN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3

InChI Key

FAILBYKDEMHWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)F

Origin of Product

United States

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